molecular formula C18H22N4O3 B2868922 N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxypropanamide CAS No. 1795085-33-4

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxypropanamide

Cat. No. B2868922
CAS RN: 1795085-33-4
M. Wt: 342.399
InChI Key: GVQITRFNQNAIPA-UHFFFAOYSA-N
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxypropanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of pyrimidine-based compounds and has been investigated for its ability to modulate various biological pathways.

Scientific Research Applications

Imaging Agent for Parkinson's Disease

A study by Wang et al. (2017) described the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. The synthesized compound demonstrated high radiochemical yield and purity, suggesting its utility in neuroimaging applications (Wang, Gao, Xu, & Zheng, 2017).

Molecular Structure and Interactions

Chipanina et al. (2020) investigated new derivatives of triflamide, including N-{[5-(iodomethyl)-4-(trifluoromethylsulfonyl)morpholin-3-yl]methyl}triflamide. Their work highlighted the dynamic rivalry between different types of chain and cyclic associates in various phase states, providing insights into the compound's supramolecular structure and interactions (Chipanina, Oznobikhina, Sterkhova, Ganin, & Shainyan, 2020).

Cancer Research

Zhou et al. (2008) reported on the discovery of MGCD0103, a histone deacetylase inhibitor with potential anticancer properties. This compound selectively inhibits specific histone deacetylases, leading to cancer cell apoptosis and demonstrating significant in vivo antitumor activity (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).

Synthetic Methodologies

Lei et al. (2017) developed a rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, showcasing an efficient pathway to synthesize compounds with potential anti-inflammatory activities (Lei, Wang, Xiong, & Lan, 2017).

properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-14(25-15-5-3-2-4-6-15)18(23)20-13-16-19-8-7-17(21-16)22-9-11-24-12-10-22/h2-8,14H,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQITRFNQNAIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CC(=N1)N2CCOCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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